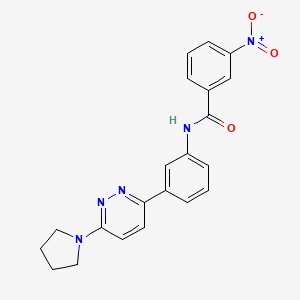
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like ‘3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide’ often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of ‘this compound’ is complex, contributing to its diverse properties. The pyrrolidine ring in its structure is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The preparation of five-membered heterocycles like the pyrrolidine ring in ‘this compound’ often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .Applications De Recherche Scientifique
Molecular Synthesis and Derivatives
Various studies have focused on synthesizing and characterizing compounds related to 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, revealing its potential for diverse applications. For instance, derivatives of this compound have demonstrated significant cardiotonic activities, contributing to the potential treatment of heart-related conditions (Wang et al., 2008). Moreover, its derivatives have been identified as promising directing groups in C-H amination mediated by cupric acetate, indicating its relevance in chemical synthesis and modification processes (Zhao et al., 2017).
Polymer Synthesis and Characteristics
Research has also delved into the synthesis of polymers involving related compounds. For instance, optically active polyamides containing pendent groups related to this compound have been synthesized, exhibiting promising properties such as high solubility in polar organic solvents and potential for various industrial applications (Faghihi et al., 2010).
Anticancer Properties
The compound and its derivatives have been investigated for their anticancer properties. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development (Mohan et al., 2021).
Structural Analysis and Crystallography
Structural analysis and crystallography of compounds similar to this compound have provided insights into their molecular configuration, aiding in the understanding of their chemical behavior and potential applications (Zulkifli et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring, a common feature in this compound, can influence the pharmacokinetic profile of the molecule .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
It is known that the pyrrolidine ring, a common feature in this compound, can influence the biological profile of the molecule .
Analyse Biochimique
Biochemical Properties
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. The compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition results in a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This activation involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as COX-2, leading to enzyme inhibition . Additionally, it can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. The nitro group in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolites produced can further interact with other biomolecules, potentially leading to secondary effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and signaling proteins, while in the nucleus, it can bind to DNA and RNA, influencing gene expression. The localization of the compound is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments.
Propriétés
IUPAC Name |
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(16-6-4-8-18(14-16)26(28)29)22-17-7-3-5-15(13-17)19-9-10-20(24-23-19)25-11-1-2-12-25/h3-10,13-14H,1-2,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCEQGAIDUFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
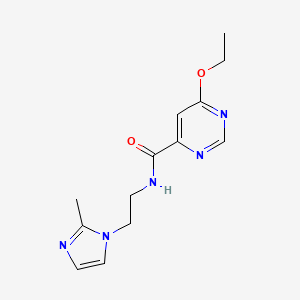
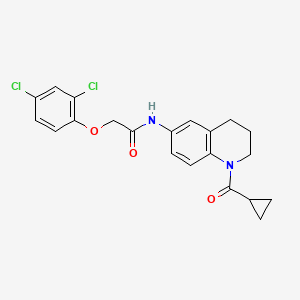

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)
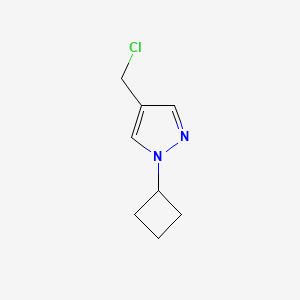

![tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2577590.png)
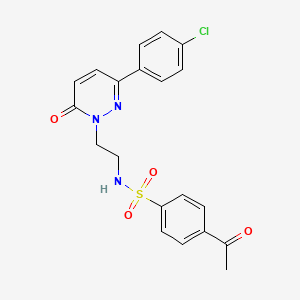
![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)


